molecular formula C14H15N3O4 B1429511 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione CAS No. 1415719-06-0

3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No. B1429511
M. Wt: 289.29 g/mol
InChI Key: DCVWSFBEAZLFSA-UHFFFAOYSA-N
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Description

The compound “3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, along with the cyclopropylmethylamino and 4-nitrophenyl groups attached at the 3 and 1 positions of the ring, respectively . The stereochemistry of the molecule could be influenced by the spatial orientation of these substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could undergo various reactions, including functionalization or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the nitro group could influence its reactivity and the presence of the pyrrolidine ring could influence its solubility and stability .

Scientific Research Applications

Chemical Synthesis and Biochemical Evaluation

  • Compounds structurally similar to 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione have been explored for their inhibitory activity in biochemical assays. For instance, analogues based on phenylpyrrolidine-2,5-dione have been synthesized and evaluated for their inhibitory activity towards enzymes like human placental aromatase and bovine adrenal cholesterol side chain cleavage (Daly, Jones, Nicholls, Smith, Rowlands, & Bunnett, 1986).

Acylation and Synthesis of Derivatives

  • The chemical structure of pyrrolidine-2,4-diones, similar to 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione, allows for acylation reactions. These compounds are synthesized from α-amino acid esters and have shown the potential for further chemical manipulation (Jones, Begley, Peterson, & Sumaria, 1990).

Pharmacological Research

  • Derivatives of pyrrolidine-2,5-dione have been studied for their potential as pharmacological agents, particularly as inhibitors of enzymes such as type 2 5α-reductase. This indicates a possible avenue for the exploration of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione in similar contexts (Nolan, Evans, Smith, Ahmadi, Nicholls, & Hewlins, 1997).

Antibacterial Activity

  • Some pyrrolidine derivatives have demonstrated moderate antibacterial activity, which suggests the potential of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione in antibacterial research (Angelov, Terziyska, & Georgiev, 2023).

Herbicidal Activities

  • Novel pyrrolidine derivatives have been synthesized and evaluated for herbicidal activities, indicating another potential application area for 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione (Zhu, Zhang, Yuan, Xie, Xu, Zou, & Yang, 2013).

Antioxidant Activity

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, investigating its synthesis and reactions in more detail, and studying its physical and chemical properties .

properties

IUPAC Name

3-(cyclopropylmethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13-7-12(15-8-9-1-2-9)14(19)16(13)10-3-5-11(6-4-10)17(20)21/h3-6,9,12,15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVWSFBEAZLFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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